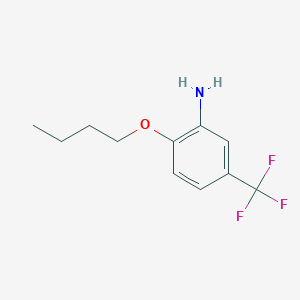

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine

説明

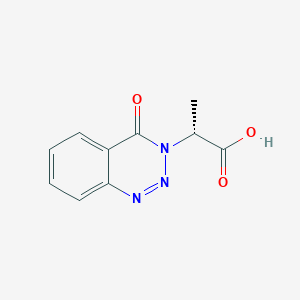

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine, also known as FTHN, is an organofluorine compound that is used in a variety of scientific research applications. FTHN is a versatile compound that has been used in a wide range of studies, including the synthesis of pharmaceuticals, the study of biochemical and physiological processes, and the development of new laboratory techniques.

科学的研究の応用

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, particularly 5-fluorouracil (5-FU) and its derivatives, have significant applications in cancer chemotherapy. These compounds have been studied for their biochemical and pharmacological properties in cancer patients, focusing on their distribution, metabolic fate, and palliative efficacy in advanced cancer cases. Tumors of the breast and gastrointestinal tract show responsiveness to these drugs. The clinical utility of fluorinated pyrimidines emphasizes their role in palliating patients with advanced cancer, providing a foundation for further research into fluorinated compounds, including (1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine (Heidelberger & Ansfield, 1963).

Oral Fluoropyrimidine-Based Therapies

The development of oral fluoropyrimidine-based therapies, such as S-1, highlights the continuous effort to improve the therapeutic efficacy and tolerability of cancer treatment. S-1 is a novel oral formulation combining fluoropyrimidine derivatives with enzyme inhibitors to maintain high 5-FU concentrations in blood, demonstrating significant benefits in gastric cancer treatment. This approach represents a shift towards more manageable, outpatient-based chemotherapy regimens, indicating the potential for broader applications of fluorinated compounds in oncology (Maehara, 2003).

Advancements in Fluoropolymer Applications

Research into fluoropolymers, such as polytetrafluoroethylene (PTFE), showcases the diverse applications of fluorinated compounds beyond the pharmaceutical sector. The unique properties conferred by fluorine atoms, including chemical inertness, thermal stability, and low friction, make fluoropolymers essential in various industries, ranging from electronics and aerospace to medical devices. The synthesis and characterization of fluoropolymers underline the critical role of fluorinated compounds in developing high-performance materials (Puts et al., 2019).

Radiative Decay Engineering with Fluorinated Compounds

Fluorinated compounds have been explored for their potential in radiative decay engineering (RDE), a novel approach to modifying the emission properties of fluorophores. By altering the radiative decay rates through interactions with metallic surfaces or particles, researchers aim to enhance the fluorescence intensity, lifetime, and directional emission of fluorophores. This innovative application could revolutionize fluorescence-based techniques in biochemistry, molecular biology, and medical diagnostics, offering new tools for research and clinical applications (Lakowicz, 2001).

特性

IUPAC Name |

(1S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYUGHNOJHWIJX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-5-Fluoro-1,2,3,4-tetrahydronaphthylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

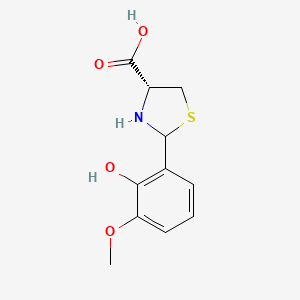

![3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B3090588.png)

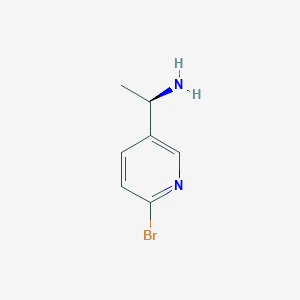

![methyl 2-(1,3-dioxooctahydro-2H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazin-2-yl)benzenecarboxylate](/img/structure/B3090593.png)

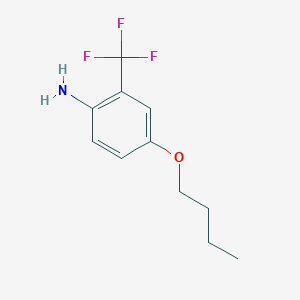

![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3090608.png)